molecular formula C20H8N2O3 B4847665 4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile

Cat. No.: B4847665
M. Wt: 324.3 g/mol
InChI Key: VYRWOINTJALOMN-UHFFFAOYSA-N
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Description

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acenaphthylene and benzene rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-1,2-dicyanobenzene with 2,7-dihydroxyacenaphthylene under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amino compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile stands out due to its unique combination of acenaphthylene and benzene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(1,2-dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8N2O3/c21-9-11-4-5-13(8-12(11)10-22)25-17-7-6-16-18-14(17)2-1-3-15(18)19(23)20(16)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRWOINTJALOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile

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